molecular formula C9H9BrO4 B1338282 5-Bromo-2,4-dimethoxybenzoic acid CAS No. 32246-20-1

5-Bromo-2,4-dimethoxybenzoic acid

Cat. No. B1338282
CAS RN: 32246-20-1
M. Wt: 261.07 g/mol
InChI Key: WOPJFSQYDOHZMK-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2,4-dimethoxybenzoic acid, is a brominated benzoic acid derivative with additional methoxy groups. While the specific compound is not directly studied in the provided papers, related brominated benzoic acid derivatives have been investigated for various applications, including the synthesis of lanthanide complexes, molecular structure analysis, and biological activity studies.

Synthesis Analysis

The synthesis of related compounds involves the use of brominated benzoic acids as intermediates or ligands. For instance, the preparation of trivalent lanthanide complexes using 2-bromine-5-methoxybenzoic acid demonstrates the utility of brominated benzoic acids in coordination chemistry . Similarly, the synthesis of a Cd(II) complex derived from a related azo ligand showcases the reactivity of such compounds in forming coordinate complexes . These studies suggest that 5-Bromo-2,4-dimethoxybenzoic acid could potentially be used in similar synthetic routes to form novel complexes.

Molecular Structure Analysis

Molecular structure analysis of brominated benzoic acid derivatives is often performed using techniques such as single-crystal X-ray diffraction, FT-IR, and Raman spectroscopy. For example, the molecular structure and vibrational spectra of 2-amino-5-bromobenzoic acid were analyzed using DFT calculations and experimental techniques, providing insights into the most stable conformers and vibrational modes . These methods could be applied to 5-Bromo-2,4-dimethoxybenzoic acid to gain a detailed understanding of its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives is highlighted in the synthesis of various complexes and the formation of supramolecular assemblies. The competitive molecular recognition study involving 4-bromo-3,5-dihydroxybenzoic acid and its interactions with N-donor compounds indicates the potential for hydrogen bonding and the formation of complex networks . This suggests that 5-Bromo-2,4-dimethoxybenzoic acid could engage in similar chemical reactions, leading to the formation of diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives, such as thermal behavior, luminescence, and biological activity, are of significant interest. The thermal properties and phase transitions of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were studied using differential scanning calorimetry, indicating solid-solid phase transitions . Additionally, the luminescence behaviors of lanthanide complexes suggest potential applications in materials science . The biological activity of a Cd(II) complex derived from a related azo ligand against various microorganisms also highlights the potential pharmacological relevance of these compounds .

Scientific Research Applications

Metabolic Pathways in Drug Metabolism

5-Bromo-2,4-dimethoxybenzoic acid is utilized in studying the metabolic pathways of certain psychoactive drugs. For instance, its role in the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a designer drug, has been investigated. The study by Carmo et al. (2005) demonstrated that 5-Bromo-2,4-dimethoxybenzoic acid is a metabolite produced through oxidative deamination of 2C-B. This research contributes to understanding the metabolic transformations and potential toxic effects of psychoactive substances in different species (Carmo et al., 2005).

Synthesis of Antipsychotic Agents

The compound has also been used in the synthesis of potential antipsychotic agents. Högberg et al. (1990) described the use of 5-Bromo-2,4-dimethoxybenzoic acid in the creation of potent antidopaminergic properties in a series of 5-substituted derivatives. These derivatives demonstrated significant inhibitory properties on dopamine D-2 receptors, indicating their potential application in antipsychotic medication (Högberg et al., 1990).

Preparation of Antibiotic Constituents

In the field of antibiotics, 5-Bromo-2,4-dimethoxybenzoic acid is significant for synthesizing components of antibiotics like calichemicins. Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids found in calichemicin antibiotics using this compound. This synthesis plays a crucial role in developing new antibiotics and understanding their chemical nature (Laak & Scharf, 1989).

Exploration in Molecular Interactions

Research by Raffo et al. (2016) explored how methoxy-substituents, like those in 5-Bromo-2,4-dimethoxybenzoic acid, influence the strength of type II halogen bonds in bromobenzoic acid. This research provides insights into the subtleties of molecular interactions, which are essential in the design of new molecules for various applications, including pharmaceuticals (Raffo et al., 2016).

properties

IUPAC Name

5-bromo-2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJFSQYDOHZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542487
Record name 5-Bromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxybenzoic acid

CAS RN

32246-20-1
Record name 5-Bromo-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

2,4-Dimethoxybenzoic acid (30.0 g) was suspended in acetic acid (180 mL). A bromine (27.6 g)/acetic acid (60 mL) solution was slowly added dropwise to the suspension and, after completion of the dropwise addition, the mixture was stirred at 25° C. for 2 hrs, and the termination of the reaction was confirmed by HPLC. An aqueous solution of sodium sulfite (2.10 g) and water (360 mL) was added dropwise to the reaction mixture. After completion of the dropwise addition, the mixture was stirred at 25° C. for 1 hr. Precipitated crystals were filtered, washed 4 times with water (150 mL), and vacuum dried to give 5-bromo-2,4-dimethoxybenzoic acid as white crystals (41.2 g) (96%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 250 mL round-bottomed flask was added chloroform (60 mL) along with 2,4-dimethoxybenzoic acid (2.0 g, 10.98 mmol). The solution was cooled to 0° C. and bromine (0.566 mL, 10.98 mmol) was added dropwise over 5 minutes. The solution was allowed to warm to room temperature and stirred overnight. The resulting solid was filtered, washed with cold chloroform and dried under vacuum to give 2.49 g (8.6 mmol, 78% yield) of 5-bromo-2,4-dimethoxybenzoic acid as a yellow solid. The LC/MS data was obtained on a Shimadzu analytical LC/MICROMASS® Platform LC (ESI+) at 220 nm using the following set of conditions: PHENOMENEX® Luna 3 μm C18, 2×30 mm column, with a gradient of 0-100% B (B=90% HPLC grade acetonitrile/0.1% trifluoroacetic acid/10% HPLC grade water), (A=90% HPLC grade water/0.1% trifluoroacetic acid/10% HPLC grade acetonitrile), in 2 minutes with a 1 minute hold at a rate of 1.0 mL/minute. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.88 (s, 3H), 3.95 (s, 3H), 6.78 (s, 1H), 7.86 (s, 1H). LCMS Rt=1.453 min., m/z 262.99 (M+H), 93% purity.
Quantity
0.566 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2,4-dimethoxybenzoic acid (4.0 g, 0.022 mol) in chloroform (60 ml) was added bromine (1.13 ml, 0.022 mol) in chloroform (20 ml) dropwise. After stiring overnight at room temperature the precipitate was filtered off and dried to afford the title compound as a white solid (2.87 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.1 A solution of 15 g of 5-bromo-2,4-dihydroxybenzoic acid, 14.4 ml of iodomethane and 62.9 g of caesium carbonate in 100 ml of N,N-dimethylformamide (DMF) is heated under reflux for 16 hours. The mixture is subjected to conventional work-up, giving 16.7 g of 5-bromo-2,4-dimethoxybenzoic acid (“1”).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
GP Rice - Journal of the American Chemical Society, 1926 - ACS Publications
A series of unsaturated ketonic esters has beenmade in this Laboratory by bromination of· saturated esters and subsequent elimination of hydrogen bromide from the bromo esters. 1 …
Number of citations: 11 pubs.acs.org
T Hoegberg, T De Paulis, L Johansson… - Journal of medicinal …, 1990 - ACS Publications
(S)-5-Bromo-2, 3-dimethoxy-iV-[(l-ethyl-2-pyrrolidinyl) methyI] benzamide (6) and some related compounds, ie the R isomer 7, the 3-hydroxy analogue 8, the desbromo derivative 9, the …
Number of citations: 49 pubs.acs.org
GP Rice - Journal of the American Chemical Society, 1931 - ACS Publications
Dimethoxyphenylsuccinic acid IV forms one monobromo substitution product and it has not been possible to prepare a dibromo compound from this acid. If the side chain were at …
Number of citations: 10 pubs.acs.org
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
(1)(11)(111) been found (see Philbin and Wheeler, Chem. and Ind., 1952, 449) that some 2’-methoxyflavones (IV), when demethylated by hydriodic acid under sufficiently drastic …
Number of citations: 12 pubs.rsc.org
E Bollareddy - 2007 - macsphere.mcmaster.ca
This thesis describes the isolation and structural determination of flavonoids from the heart wood of Prunus avium as well as synthesis of polyhydroxy pyrrolidine derivatives and aniline …
Number of citations: 2 macsphere.mcmaster.ca
F Song, R Salter, L Chen - The Journal of Organic Chemistry, 2017 - ACS Publications
Degradation-reconstruction approaches for isotope labeling synthesis have been known for their remarkable efficiency, but applications are scarce due to some fundamental limitations …
Number of citations: 37 pubs.acs.org
AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
Human immunodeficiency virus (HIV) causes one of the most dangerous diseases—acquired immunodeficiency syndrome (AIDS). An estimated about 40 million people are currently …
Number of citations: 6 www.mdpi.com
KJ Edgar - 1979 - search.proquest.com
In the past decade the groups of Kobrich1 and of Parham and Bradsher have made available a new class of organolithium reagents. These hermaphroditic organolithium reagents …
Number of citations: 0 search.proquest.com
GWK Cavill, FM Dean, A McGookin… - Journal of the …, 1954 - pubs.rsc.org
… gave benzoic, mp 12l0, and 5-bromo-2 : 4-dimethoxybenzoic acid, needles (0.25 g.), mp 197' (from ethyl acetate) (Found : C, 41.6; H, 3.2; Br, 30.3. Calc. for C,H,04Br: C, 41.4; H, 3.5; Br, …
Number of citations: 35 pubs.rsc.org
OM Klibanov - Curr Opin Investig Drugs, 2009 - researchgate.net
The advent of highly active antiretroviral therapy (HAART) has revolutionized the care of patients infected with HIV, dramatically decreasing opportunistic infections and mortality. …
Number of citations: 66 www.researchgate.net

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